(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Description
(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 913574-95-5) is a fluorinated piperidine derivative with a benzyl ester group at the 1-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₃H₁₆FNO₃, and it has a molecular weight of 253.27 g/mol . The stereochemistry (3R,4S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKELORNFODMN-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138123 | |
| Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147112-66-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147112-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl alcohol, and fluorinating agents.
Fluorination: The piperidine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Esterification: The final step involves the esterification of the hydroxylated piperidine with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluorine atom or convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, de-fluorinated compounds
Substitution: Azides, nitriles
Scientific Research Applications
Overview
(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a unique piperidine structure that includes a fluorine atom and a hydroxyl group. Its stereochemistry at positions 3 and 4 is critical for its pharmacological properties, influencing interactions with biological targets. This compound has garnered attention in medicinal chemistry for its potential applications in various fields, including drug development, neuropharmacology, and antimicrobial research.
Medicinal Chemistry
The compound's structural features suggest several pharmacological activities:
- Antimicrobial Activity : Similar piperidine derivatives have shown efficacy against various bacterial strains. The presence of the hydroxyl and fluorine groups may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial potency .
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity towards specific cancer cell lines. This suggests potential for development as an anticancer agent .
- Neuroactive Properties : Given its piperidine framework, the compound may interact with neurotransmitter systems, potentially affecting mood or cognitive functions. Research into its neuroactivity could lead to insights into treatments for neurological disorders .
Enzyme Modulation
The compound may act as an inhibitor or modulator of specific enzymes due to its ability to form hydrogen bonds and electrostatic interactions through its functional groups. This property is particularly valuable in drug design, where enzyme inhibition can lead to therapeutic effects.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Chiral Starting Materials : Ensuring the desired stereochemistry during synthesis.
- Nucleophilic Substitution : Introduction of the fluorine atom.
- Reduction Reactions : Incorporation of the hydroxyl group.
Common reagents include:
- Oxidizing agents such as PCC for oxidation reactions.
- Reducing agents like sodium borohydride for reduction processes.
Case Studies
Research studies have focused on the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, supporting its potential use in developing new antibiotics.
- Cytotoxicity Evaluation : In vitro studies revealed that this compound showed selective cytotoxic effects on certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- (3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: Not explicitly stated; see ): This stereoisomer differs in the configuration of the fluorine and hydroxyl groups. While the target compound has the (3R,4S) configuration, this analog adopts the (3S,4R) arrangement. Such stereochemical differences can drastically alter binding affinity to biological targets. For example, in enzyme inhibition studies, even minor stereochemical changes can reduce potency by orders of magnitude .
Substitution with Trifluoromethyl Groups
- Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1951439-26-1): This analog introduces a trifluoromethyl (-CF₃) group at the 4-position alongside the hydroxyl group. However, steric hindrance from the bulky -CF₃ group may reduce solubility in aqueous media .
Aromatic Substituents
- Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 19656-83-8):
Here, the 4-position is substituted with a 4-fluorophenyl ring instead of a hydroxyl group. The aromatic ring enhances π-π stacking interactions with protein targets, which could improve binding affinity in certain therapeutic contexts. However, the absence of the hydroxyl group may reduce hydrogen-bonding capacity .
Alkyl Chain Modifications
- Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate (CAS: 2680827-24-9):
This compound features a 3,3,3-trifluoropropyl chain at the 4-position. The extended alkyl chain adds flexibility and hydrophobicity, which may enhance membrane permeability. However, the trifluoropropyl group could introduce torsional strain, affecting conformational stability .
tert-Butyl Ester Analogs
- (3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-42-8):
Replacing the benzyl ester with a tert-butyl group reduces steric bulk and alters electronic properties. The tert-butyl group is more electron-donating, which may stabilize the compound against enzymatic degradation. However, it may also reduce reactivity in subsequent synthetic steps .
Difluorinated Analogs
- Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1638761-26-8): This pyrrolidine-based analog (5-membered ring vs. piperidine’s 6-membered ring) has two fluorine atoms at the 3-position. The difluoro substitution enhances electronegativity, influencing hydrogen-bonding interactions .
Structural and Property Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 913574-95-5 | C₁₃H₁₆FNO₃ | 253.27 | 3-F, 4-OH, benzyl ester | Chiral, moderate lipophilicity |
| (3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | Not listed | C₁₃H₁₆FNO₃ | 253.27 | Stereoisomer | Potential enantiomer-specific activity |
| Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | 1951439-26-1 | C₁₆H₁₇F₄NO₃ | 331.33 | 4-CF₃ | High lipophilicity, metabolic stability |
| Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | 19656-83-8 | C₁₉H₂₀FNO₃ | 329.37 | 4-(4-F-phenyl) | Enhanced π-π interactions |
| (3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 | C₁₀H₁₈FNO₃ | 219.25 | tert-butyl ester | Reduced steric bulk, increased stability |
Key Research Findings
- Stereochemical Impact : The (3R,4S) configuration of the target compound is critical for its activity in kinase inhibition assays, as demonstrated in analogs like BP 1576 .
- Trifluoromethyl Effects : The addition of -CF₃ groups (e.g., CAS 1951439-26-1) improves metabolic stability but may compromise aqueous solubility .
- Safety Profiles : While benzyl carboxylates generally show low acute toxicity (e.g., ), tert-butyl analogs (CAS 1174020-42-8) carry warnings for skin/eye irritation and respiratory hazards .
Biological Activity
(3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine structure with a fluorine atom and a hydroxyl group, along with a benzyl ester group. Its molecular formula is C13H16FNO3, and its unique stereochemistry at positions 3 and 4 significantly influences its biological activity and interaction with various biological targets.
Potential Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Similar piperidine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further pharmacological research.
- Neuroactive Effects : Given its structural features, it may interact with neurotransmitter systems, potentially influencing mood or cognitive functions.
The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group enhances its reactivity and binding affinity. This compound may modulate neurotransmitter uptake, particularly affecting dopamine and norepinephrine transporters, which could explain its neuroactive properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Hydroxyl group at position 2 | Antimicrobial |
| Piperidine Derivative B | Methyl substitution on nitrogen | Neuroactive |
| Piperidine Derivative C | No fluorine; different alkyl chain | Anticancer |
This table illustrates the diversity within piperidine derivatives and highlights the unique attributes of this compound due to its fluorinated structure, which may enhance lipophilicity and receptor binding affinity.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). For instance, studies measuring uptake inhibition revealed low nanomolar potency for these compounds against DAT (K_i values around 6.23 nM) and NET (K_i values around 7.56 nM), indicating strong biological activity .
In Vivo Studies
In vivo experiments demonstrated that certain derivatives significantly increased locomotor activity in animal models. For example, compounds tested at various dosages showed significant increases in distance traveled compared to control groups. This suggests potential stimulant effects that could be linked to their interaction with monoamine transporters .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate?
- Methodological Answer :
-
Step 1 : Start with the chiral piperidine precursor, such as (3R,4S)-3-fluoro-4-hydroxypiperidine. Protect the hydroxyl group using tert-butoxycarbonyl (Boc) under basic conditions (e.g., triethylamine in dichloromethane) to avoid side reactions .
-
Step 2 : React the Boc-protected intermediate with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to introduce the benzyl carboxylate group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
-
Key Considerations : Monitor stereochemical integrity using chiral HPLC (e.g., Chiralpak AD-H column) to confirm >98% enantiomeric excess .
- Data Table :
| Reagent/Condition | Role | Reference |
|---|---|---|
| Boc₂O, triethylamine | Hydroxyl protection | |
| Benzyl chloroformate | Carboxylate introduction | |
| Chiral HPLC | Stereochemical validation |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment. Avoid proximity to oxidizers (e.g., peroxides) to prevent degradation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, chemical goggles). Avoid prolonged exposure to moisture, which may hydrolyze the carboxylate ester .
Q. What safety precautions are critical when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Contradictions : Some SDSs report "no known hazards" , while others note incomplete toxicological data . Validate via in vitro cytotoxicity assays (e.g., MTT) before scaling up .
Advanced Research Questions
Q. How does the 3R,4S stereochemistry influence biological activity or reactivity?
- Methodological Answer :
- Reactivity : The axial fluorine at C3 may enhance electrophilic reactivity (e.g., SN2 substitutions) compared to non-fluorinated analogs. The hydroxyl group at C4 can participate in hydrogen bonding, affecting solubility .
- Biological Impact : Stereochemistry determines binding affinity in enzyme inhibition (e.g., kinase targets). Compare activity of (3R,4S) vs. (3S,4R) isomers using molecular docking and enzymatic assays .
Q. What analytical techniques validate stereochemical purity and structural integrity?
- Methodological Answer :
- 1H/19F NMR : Confirm fluorine coupling patterns (e.g., ³JHF splitting) and hydroxyl proton integration. Use deuterated DMSO for hydrogen-bonding analysis .
- X-ray Crystallography : Resolve absolute configuration (e.g., Flack parameter) for unambiguous stereochemical assignment .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases for enantiopurity quantification .
Q. How can researchers resolve contradictions in toxicity data across safety reports?
- Methodological Answer :
- Step 1 : Cross-reference SDSs (e.g., vs. 2). Note that "no known hazards" may reflect insufficient testing rather than confirmed safety.
- Step 2 : Conduct tiered toxicology studies:
- In vitro : Ames test (mutagenicity), hepatocyte viability assays.
- In vivo : Acute toxicity in zebrafish (OECD 203) for LD₅₀ estimation .
Q. What strategies optimize stereoselective synthesis to minimize racemization?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric fluorination agents (e.g., N-fluoropyridinium salts) to retain configuration during synthesis .
- Low-Temperature Reactions : Perform benzylation at −20°C to reduce kinetic resolution of intermediates .
- Purification : Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired isomer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
